1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate
Description
1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate is a benzene-1,4-dicarboxylate derivative with two methyl ester groups at positions 1 and 4 and a 5-nitrofuran-2-amido substituent at position 2. The nitrofuran moiety introduces electron-withdrawing characteristics due to the nitro (-NO₂) group, which may influence the compound’s electronic properties, binding interactions, and stability.
Properties
IUPAC Name |
dimethyl 2-[(5-nitrofuran-2-carbonyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O8/c1-23-14(19)8-3-4-9(15(20)24-2)10(7-8)16-13(18)11-5-6-12(25-11)17(21)22/h3-7H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBSOOMZGHURCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the nitration of furan followed by amide formation and subsequent esterification of the benzene ring. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Products include oxidized derivatives of the nitrofuran moiety.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The nitrofuran moiety can interact with biological macromolecules, potentially leading to antimicrobial effects. The ester groups may facilitate the compound’s incorporation into larger molecular structures, enhancing its activity and specificity .
Comparison with Similar Compounds
Key Observations :
- Thermal Stability: Amino-functionalized BDC (e.g., 2-aminobenzene-1,4-dicarboxylate) improves MOF thermal stability, while nitro groups may reduce it due to steric and electronic factors .
- Binding Affinity : Benzene-1,4-dicarboxylate exhibits binding constants (Ka) ranging from 455 M⁻¹ to 6527 M⁻¹ depending on conformational states, suggesting substituents like nitrofuran could modulate host-guest interactions .
Metal-Organic Frameworks (MOFs)
- Catalysis: BDC derivatives with sulfonate or amino groups (e.g., MSBDC-UiO-66) enhance catalytic performance in glucose conversion, while nitro groups may alter redox properties .
- Gas Storage : Functionalized BDC linkers (e.g., tetramethyl-BDC) in MOFs like MOF-5 increase hydrogen uptake capacity (up to 9.3 H₂ molecules per formula unit at 77 K) .
Molecular Recognition and Sensing
- Fluorescent MOFs: Cadmium MOFs with nitro-functionalized BDC (e.g., NO₂-1,4-bdc) exhibit fluorescence quenching in the presence of nitroaromatics, highlighting applications in explosive sensing .
Biological Activity
1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate is characterized by the following structural features:
- Molecular Formula : C15H12N2O8
- Molecular Weight : 348.27 g/mol
- Functional Groups : Contains a nitrofuran moiety, two ester groups, and a benzene ring with methyl substitutions.
| Property | Value |
|---|---|
| Molecular Weight | 348.27 g/mol |
| LogP | 2.2485 |
| Polar Surface Area | 107.64 Ų |
| Hydrogen Bond Acceptors | 13 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research indicates that compounds containing nitrofuran moieties often exhibit antimicrobial activity. The nitrofuran group in 1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate is hypothesized to interact with bacterial DNA or enzymes critical for microbial survival, leading to inhibition of growth.
Case Study : In vitro studies have shown that similar nitrofuran derivatives demonstrate significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the formation of reactive intermediates that damage cellular components .
Anticancer Potential
The compound's structure suggests potential applications in cancer therapeutics. Nitrofuran derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways.
Research Findings : A study highlighted the effects of nitrofuran compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating that they can induce cell death via autophagy and apoptosis pathways. The IC50 values were reported in the low micromolar range, indicating potent activity .
The biological activity of 1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate can be attributed to its interaction with specific biological targets:
- DNA Interaction : The nitrofuran moiety may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The ester groups may facilitate interactions with enzymes involved in metabolic pathways critical for cell survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,4-Dimethyl-2-nitrobenzene | Lacks nitrofuran and ester groups | Moderate antibacterial |
| Dimethyl 2-(5-nitrofuran-2-carbonyl)amino]benzene-1,4-dicarboxylate | Similar structure with slight variations | Notable antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
